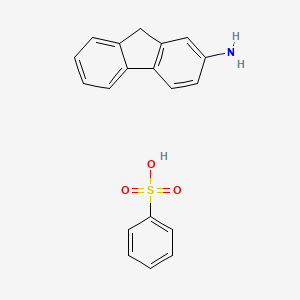

benzenesulfonic acid;9H-fluoren-2-amine

Description

However, based on the literature, this likely refers to two distinct compounds: benzenesulfonic acid (a sulfonic acid derivative) and 9H-fluoren-2-amine (an aromatic amine). This article will address each compound separately, followed by comparisons with their structural analogs.

Properties

CAS No. |

646060-82-4 |

|---|---|

Molecular Formula |

C19H17NO3S |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

benzenesulfonic acid;9H-fluoren-2-amine |

InChI |

InChI=1S/C13H11N.C6H6O3S/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13;7-10(8,9)6-4-2-1-3-5-6/h1-6,8H,7,14H2;1-5H,(H,7,8,9) |

InChI Key |

FCIBMQKJRMVNSV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. The reaction is exothermic and reaches equilibrium at a specific sulfuric acid concentration between 74 and 78%, depending on temperature and water formation . The reaction can be represented as:

C6H6+H2SO4→C6H5SO3H+H2O

9H-fluoren-2-amine can be synthesized through various methods, including the reduction of 2-nitrofluorene or the amination of fluorene derivatives .

Industrial Production Methods

Industrial production of benzenesulfonic acid involves large-scale sulfonation processes using sulfuric acid or oleum. The process is carefully controlled to ensure high yield and purity of the product . For 9H-fluoren-2-amine, industrial methods often involve catalytic hydrogenation of nitrofluorene compounds or direct amination reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:

Formation of sulfonamides: Reaction with amines.

Formation of sulfonyl chlorides: Reaction with phosphorus pentachloride.

Formation of esters: Reaction with alcohols.

9H-fluoren-2-amine can participate in:

Oxidation: Leading to the formation of fluorenone derivatives.

Reduction: Producing fluorene derivatives.

Substitution: Reactions with electrophiles to form substituted fluorenes.

Common Reagents and Conditions

Common reagents for benzenesulfonic acid reactions include phosphorus pentachloride, alcohols, and amines. For 9H-fluoren-2-amine, reagents such as hydrogen gas (for reduction), oxidizing agents (for oxidation), and various electrophiles (for substitution) are used .

Major Products Formed

Benzenesulfonic acid: Sulfonamides, sulfonyl chlorides, and esters.

9H-fluoren-2-amine: Fluorenone derivatives, fluorene derivatives, and substituted fluorenes.

Scientific Research Applications

Benzenesulfonic acid is widely used in:

Chemistry: As a catalyst in various organic reactions, including Michael’s reactions and oxidative alkenylation.

Biology: As a reagent in the synthesis of organic salts and supramolecular structures.

Industry: In the production of detergents, dyes, and pharmaceuticals.

9H-fluoren-2-amine finds applications in:

Organic Synthesis: As an intermediate in the synthesis of various organic compounds.

Biological Research: In the study of enzyme inhibitors and as a building block for bioactive molecules.

Material Science: In the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action for benzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, facilitating various transformations .

For 9H-fluoren-2-amine, its mechanism of action in biological systems often involves interaction with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound can bind to active sites of enzymes, altering their activity .

Comparison with Similar Compounds

Table 1: Key Properties of Benzenesulfonic Acid and Related Sulfonic Acids

Key Findings:

- Acidity : Benzenesulfonic acid and its nitro derivative exhibit stronger acidity than aliphatic sulfonic acids due to aromatic stabilization of the conjugate base. PFOS, however, is less acidic but highly resistant to degradation .

- Environmental Impact : PFOS is restricted under the Stockholm Convention due to toxicity, whereas benzenesulfonic acid is biodegradable and widely used in consumer products .

Comparison of 9H-Fluoren-2-Amine with Similar Compounds

Table 2: Key Properties of 9H-Fluoren-2-Amine Derivatives

Key Findings:

- Optoelectronic Performance : The CzFA derivative achieves a 60% improvement in OLED power efficiency compared to conventional CBP (4,4′-bis(N-carbazolyl)biphenyl) due to bipolar charge transport .

- Substituent Effects : Halogenation (e.g., chlorine in ) increases electron-withdrawing capacity, while alkylation (e.g., dimethyl in ) improves solubility and processability.

Biological Activity

Benzenesulfonic acid; 9H-fluoren-2-amine is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and specific case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a benzenesulfonic acid group attached to a 9H-fluoren-2-amine moiety. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its biological activity.

Target Interactions

Benzenesulfonic acid derivatives, particularly those related to fluorene, have been shown to interact with multiple biological targets, including enzymes and receptors. These interactions can lead to various biochemical responses:

- Enzyme Inhibition : Compounds with a similar structure have been observed to inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : They may modulate receptor activity, impacting cellular signaling pathways.

Biochemical Pathways

The compound influences several biochemical pathways depending on the specific target it interacts with. For instance, fluorene derivatives have demonstrated effects on pathways related to cell proliferation and apoptosis, making them candidates for anticancer therapies .

Antimicrobial Activity

Research indicates that benzenesulfonic acid; 9H-fluoren-2-amine exhibits antimicrobial properties. Studies have shown that fluorene derivatives can inhibit the growth of various bacterial strains, including mycoplasmas . The half-maximum inhibitory concentrations (IC50) for some derivatives range from 5 to 10 µM against specific bacterial targets.

Anticancer Effects

Fluorene derivatives are also being investigated for their potential anticancer properties. They have shown efficacy in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of integrin receptors, which play a crucial role in tumor growth and metastasis.

Pharmacokinetics

The pharmacokinetic profile of benzenesulfonic acid; 9H-fluoren-2-amine is influenced by its chemical structure. Factors such as solubility, bioavailability, and metabolic stability are critical for its therapeutic application. Preliminary studies suggest that modifications in the structure can enhance these properties, leading to improved efficacy in biological systems .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various fluorene derivatives against mycoplasma species. Results indicated significant inhibition at concentrations as low as 10 µM, suggesting potential applications in treating infections caused by these pathogens .

- Anticancer Research : Another investigation focused on the anticancer activity of a related fluorene derivative in human cancer cell lines. The study reported an IC50 value of approximately 53 pM for inhibiting α4β1 integrin, indicating potent activity against certain types of cancer cells .

Q & A

Q. What are the recommended methods for synthesizing Schiff base derivatives using 9H-fluoren-2-amine?

A common approach involves condensation of 9H-fluoren-2-amine with aromatic aldehydes. For example, refluxing 2 mmol of 9H-fluoren-2-amine and 2 mmol of 1-pyrenecarboxaldehyde in ethanol with glacial acetic acid (2–3 drops) at 80°C for 5 hours yields a Schiff base (e.g., N-(pyren-1-ylmethylene)-9H-fluoren-2-amine). The product is filtered and washed with ethanol .

Q. How can benzenesulfonic acid derivatives be synthesized for pharmaceutical applications?

React 4-fluorobenzenesulfonyl chloride (2 mmol) with amines (e.g., prop-2-yn-1-amine, 3 mmol) in dichloromethane (10 mL) using NaOH (2.5 mmol) as a base. Post-reaction, purify intermediates via column chromatography (silica gel, hexane/EtOAc = 9:1) .

Q. What characterization techniques are critical for verifying the purity of 9H-fluoren-2-amine derivatives?

Use NMR spectroscopy to confirm structural integrity. For example, and NMR should resolve aromatic protons (δ 6.8–8.2 ppm) and fluorene backbone signals. Mass spectrometry (HRMS) and HPLC (≥99.5% purity) are recommended for quantitative analysis .

Q. What solvents are optimal for dissolving benzenesulfonic acid derivatives?

Benzenesulfonic acid is highly soluble in polar solvents like water and ethanol but insoluble in nonpolar solvents (e.g., diethyl ether). For reactions, use DCM or acetone for sulfonyl chloride intermediates .

Advanced Research Questions

Q. How can contradictory data on environmental toxicity and persistence of benzenesulfonic acid derivatives be resolved?

While Benzenesulfonic Acid, C10-13 Alkyl Derivs. shows high chronic aquatic toxicity (NOEC: 0.1–3.1 mg/L in algae), its persistence is very low (degradation within 10 days). Design biodegradation assays under aerobic conditions (OECD 301B) paired with toxicity tests (Daphnia magna 21-day reproduction) to reconcile these properties .

Q. What experimental conditions stabilize 9H-fluoren-2-amine derivatives under acidic catalysis?

Avoid strong acids (e.g., HSO) to prevent decomposition. For acid-catalyzed reactions (e.g., esterification), use mild conditions (pH 4–6) with benzenesulfonic acid as a catalyst at ≤60°C .

Q. How can LC-MS/MS be optimized for trace quantification of sulfonic acid metabolites?

Use a C18 column with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Set MRM transitions for sulfonate ions (e.g., m/z 80.9 → 80.9 for PFAS derivatives). Validate with internal standards like 6:2 Cl-PFESA .

Q. What mechanistic insights explain sulfonation efficiency in benzenesulfonic acid synthesis?

Sulfonation of benzene with HSO follows electrophilic substitution. Kinetic studies show higher yields (≥85%) at 150°C with excess HSO. Monitor reaction progress via NMR for loss of benzene protons (δ 7.3 ppm) .

Q. How can column chromatography resolve co-eluting impurities in benzenesulfonamide purification?

Use gradient elution (hexane to EtOAc) on silica gel. For polar byproducts, increase EtOAc ratio (up to 30%). Confirm purity via TLC (R 0.5 in 7:3 hexane/EtOAc) .

Q. What strategies improve regioselectivity in coupling reactions involving 9H-fluoren-2-amine?

Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate (0.1 mmol) and CuSO·5HO (0.2 mmol) in acetone/HO (1:1). This minimizes side reactions (e.g., homocoupling) .

Data Contradiction Analysis

Q. Why do some studies report high aquatic toxicity for benzenesulfonic acid derivatives despite low persistence?

The high toxicity (NOEC <1 ppm) arises from acute membrane disruption in aquatic organisms, while low persistence is due to rapid biodegradation of the sulfonate group. Conduct time-resolved toxicity assays (e.g., 72-hour algal growth inhibition) to model transient exposure effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.